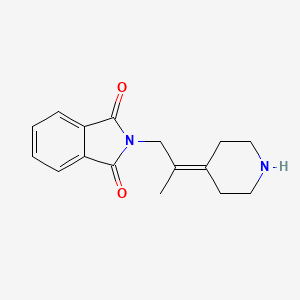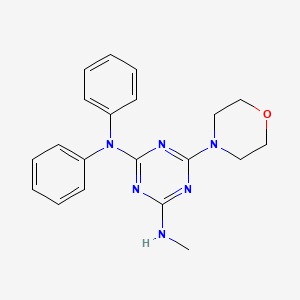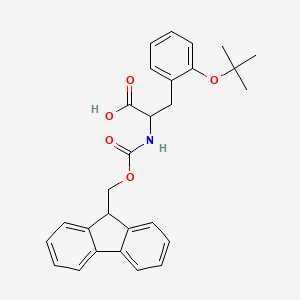
Butyl p-coumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl (E)-3-(4-hydroxyphenyl)acrylate is an organic compound that belongs to the class of acrylates. Acrylates are esters derived from acrylic acid and are widely used in the production of polymers, adhesives, and coatings. This particular compound features a butyl group attached to the acrylate moiety, with a hydroxyphenyl group in the para position, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (E)-3-(4-hydroxyphenyl)acrylate typically involves the esterification of (E)-3-(4-hydroxyphenyl)acrylic acid with butanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Butyl (E)-3-(4-hydroxyphenyl)acrylate can be achieved through continuous flow processes. These processes offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs. Flow microreactor systems are often employed to facilitate the esterification reaction, providing a sustainable and scalable method for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl (E)-3-(4-hydroxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The acrylate moiety can be reduced to form saturated esters.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and strong bases are used for nucleophilic substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated butyl esters.
Substitution: Various substituted phenyl acrylates.
Applications De Recherche Scientifique
Butyl (E)-3-(4-hydroxyphenyl)acrylate has numerous applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its role in the formulation of pharmaceutical excipients and drug delivery systems.
Industry: Utilized in the production of adhesives, coatings, and specialty chemicals.
Mécanisme D'action
The mechanism of action of Butyl (E)-3-(4-hydroxyphenyl)acrylate involves its interaction with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, influencing their activity. The acrylate moiety can undergo polymerization, leading to the formation of cross-linked networks that enhance the mechanical properties of materials. Additionally, the butyl group contributes to the hydrophobicity of the compound, affecting its solubility and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl acrylate: Lacks the hydroxyphenyl group, making it less reactive in certain chemical reactions.
Ethyl (E)-3-(4-hydroxyphenyl)acrylate: Similar structure but with an ethyl group instead of a butyl group, affecting its physical properties and reactivity.
Methyl (E)-3-(4-hydroxyphenyl)acrylate: Contains a methyl group, leading to different solubility and reactivity profiles.
Uniqueness
Butyl (E)-3-(4-hydroxyphenyl)acrylate is unique due to the presence of both the butyl and hydroxyphenyl groups. This combination imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic and industrial applications .
Propriétés
Formule moléculaire |
C13H16O3 |
|---|---|
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
butyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O3/c1-2-3-10-16-13(15)9-6-11-4-7-12(14)8-5-11/h4-9,14H,2-3,10H2,1H3/b9-6+ |
Clé InChI |
XEPISKMSORQJRU-RMKNXTFCSA-N |
SMILES isomérique |
CCCCOC(=O)/C=C/C1=CC=C(C=C1)O |
SMILES canonique |
CCCCOC(=O)C=CC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![n-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14913670.png)
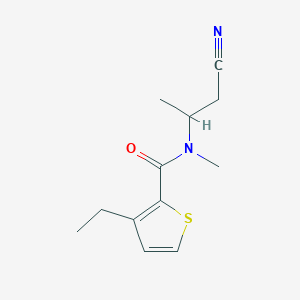
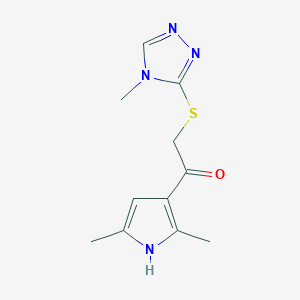
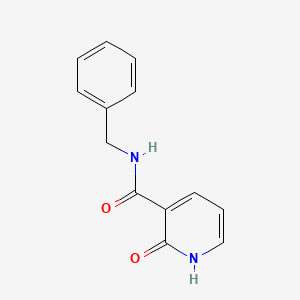

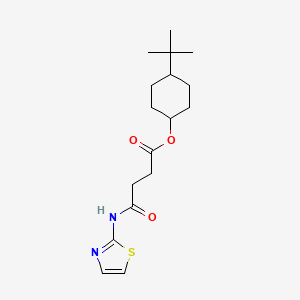
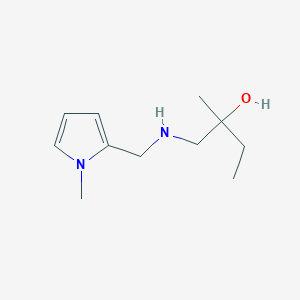

![8-Bromo-6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B14913710.png)
